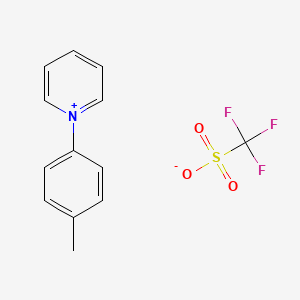
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of the trifluoromethanesulfonate anion imparts unique properties to the compound, making it valuable in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic acid. One common method includes treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene to generate stable, isolable adducts . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, ethoxyacetylene, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridinium derivatives. Substitution reactions typically result in the formation of substituted pyridinium salts.
科学的研究の応用
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
作用機序
The mechanism of action of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The trifluoromethanesulfonate anion plays a crucial role in stabilizing the compound and facilitating its reactivity. The pyridinium cation can participate in various chemical transformations, making it a versatile reagent in organic synthesis .
類似化合物との比較
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be compared with other pyridinium salts, such as:
N-(1-Ethoxyvinyl)pyridinium triflates: These compounds have similar reactivity but differ in their structural features and specific applications.
N-Pyridinium aziridines: These compounds are used as latent dual electrophiles and have unique applications in the synthesis of β-phenethylamines.
N-(Difluoromethyl)pyridinium salts: These compounds are used in photoredox catalysis and have applications in the synthesis of N-CF2H compounds.
The uniqueness of this compound lies in its specific combination of the p-tolyl group and the trifluoromethanesulfonate anion, which imparts distinct reactivity and stability compared to other pyridinium salts.
特性
分子式 |
C13H12F3NO3S |
|---|---|
分子量 |
319.30 g/mol |
IUPAC名 |
1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12N.CHF3O3S/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
TUVJHFXVPBHKAG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


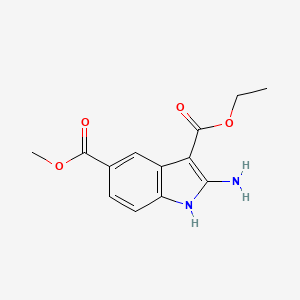
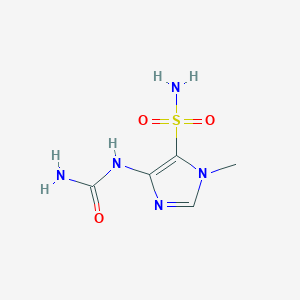
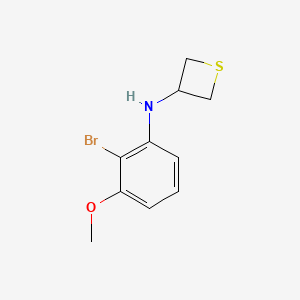

![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)
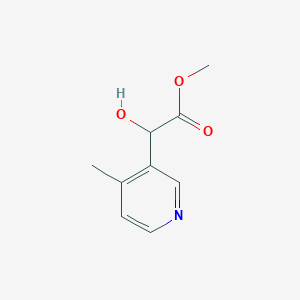
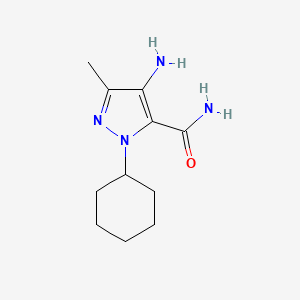
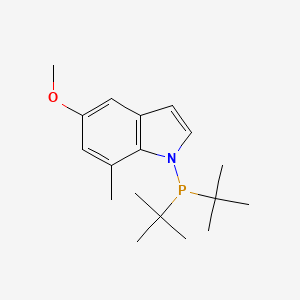
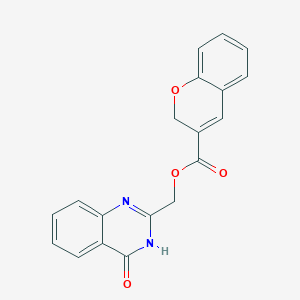
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


